molecular formula C8H7ClO2S B13706281 2-(Methylthio)phenyl Chloroformate

2-(Methylthio)phenyl Chloroformate

Cat. No.: B13706281
M. Wt: 202.66 g/mol
InChI Key: PUYHEFHKBCIMGG-UHFFFAOYSA-N
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Description

2-(Methylthio)phenyl Chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and utility in organic synthesis. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further bonded to a chloroformate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)phenyl Chloroformate typically involves the reaction of 2-(Methylthio)phenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(Methylthio)phenol+Phosgene2-(Methylthio)phenyl Chloroformate+HCl\text{2-(Methylthio)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(Methylthio)phenol+Phosgene→2-(Methylthio)phenyl Chloroformate+HCl

The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the chloroformate group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and safety. The use of phosgene gas in large quantities necessitates stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)phenyl Chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and mixed anhydrides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloroformate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and carboxylic acids are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

    Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

Scientific Research Applications

2-(Methylthio)phenyl Chloroformate has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)phenyl Chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The methylthio group can also undergo oxidation, adding to the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

2-(Methylthio)phenyl Chloroformate can be compared with other chloroformates such as:

    Methyl Chloroformate: A simpler chloroformate with a methyl group instead of a phenyl ring.

    Phenyl Chloroformate: Lacks the methylthio group, making it less versatile in certain reactions.

    Benzyl Chloroformate: Used primarily for the protection of amine groups in peptide synthesis.

The presence of the methylthio group in this compound adds unique reactivity, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

(2-methylsulfanylphenyl) carbonochloridate

InChI

InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3

InChI Key

PUYHEFHKBCIMGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC(=O)Cl

Origin of Product

United States

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